molecular formula C11H14N4 B14502671 N-(3-methylbut-2-en-1-yl)-1H-imidazo[4,5-c]pyridin-4-amine CAS No. 62938-41-4

N-(3-methylbut-2-en-1-yl)-1H-imidazo[4,5-c]pyridin-4-amine

Cat. No.: B14502671
CAS No.: 62938-41-4
M. Wt: 202.26 g/mol
InChI Key: NTSBIZFWEQFCNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylbut-2-en-1-yl)-1H-imidazo[4,5-c]pyridin-4-amine is an organic compound that belongs to the class of imidazo[4,5-c]pyridines This compound is characterized by the presence of an imidazo[4,5-c]pyridine core structure substituted with a 3-methylbut-2-en-1-yl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbut-2-en-1-yl)-1H-imidazo[4,5-c]pyridin-4-amine typically involves the reaction of 3-methylbut-2-en-1-ylamine with an appropriate imidazo[4,5-c]pyridine precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the production process. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbut-2-en-1-yl)-1H-imidazo[4,5-c]pyridin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-methylbut-2-en-1-yl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include KMnO4 and H2O2, typically used in aqueous or organic solvents under mild heating conditions.

    Reduction: NaBH4 and LiAlH4 are commonly used in solvents like ethanol or tetrahydrofuran (THF) under ambient or slightly elevated temperatures.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazo[4,5-c]pyridine derivatives with oxidized side chains, while reduction may produce reduced analogs with altered functional groups.

Scientific Research Applications

N-(3-methylbut-2-en-1-yl)-1H-imidazo[4,5-c]pyridin-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-methylbut-2-en-1-yl)-1H-imidazo[4,5-c]pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. The pathways involved can include signal transduction, gene expression, and metabolic processes, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylbut-2-en-1-yl)-1H-indol-3-yl: Similar in structure but with an indole core instead of imidazo[4,5-c]pyridine.

    3-methylbut-2-en-1-yl pivalate: Contains a similar side chain but with a different core structure.

    4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: Another compound with a similar side chain but a quinoline core.

Uniqueness

N-(3-methylbut-2-en-1-yl)-1H-imidazo[4,5-c]pyridin-4-amine is unique due to its imidazo[4,5-c]pyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

CAS No.

62938-41-4

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

N-(3-methylbut-2-enyl)-1H-imidazo[4,5-c]pyridin-4-amine

InChI

InChI=1S/C11H14N4/c1-8(2)3-5-12-11-10-9(4-6-13-11)14-7-15-10/h3-4,6-7H,5H2,1-2H3,(H,12,13)(H,14,15)

InChI Key

NTSBIZFWEQFCNF-UHFFFAOYSA-N

Canonical SMILES

CC(=CCNC1=NC=CC2=C1N=CN2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.